6-Bromo-2-chloro-quinazolin-8-ol

Sequential Cross-Coupling PDK1 Inhibitor Synthesis Orthogonal Reactivity

6-Bromo-2-chloro-quinazolin-8-ol (CAS 1036757-57-9) is a trisubstituted quinazoline with a molecular formula of C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol. Its structure features a bromine atom at the 6-position, a chlorine atom at the 2-position, and a hydroxyl group at the 8-position on the quinazoline core.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
Cat. No. B8620191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-quinazolin-8-ol
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC(=NC=C21)Cl)O)Br
InChIInChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(10)12-7(4)6(13)2-5/h1-3,13H
InChIKeyMJUAZDFQCGSZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-quinazolin-8-ol: Structural Profile and Core Procurement Specifications


6-Bromo-2-chloro-quinazolin-8-ol (CAS 1036757-57-9) is a trisubstituted quinazoline with a molecular formula of C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol . Its structure features a bromine atom at the 6-position, a chlorine atom at the 2-position, and a hydroxyl group at the 8-position on the quinazoline core . This specific substitution pattern places it within the quinazoline class, which is extensively explored for kinase inhibition, but its unique trisubstituted architecture distinguishes it from common mono- or di-substituted analogs for synthetic chemistry applications.

Why 6-Bromo-2-chloro-quinazolin-8-ol Cannot Be Replaced by a Generic Quinazoline Analog


Simple in-class substitution is not viable for 6-bromo-2-chloro-quinazolin-8-ol. The compound's value as a synthetic intermediate is derived from the synergistic presence of three distinct functional groups: a C6-bromine for transition metal-catalyzed cross-coupling, a C2-chlorine for nucleophilic aromatic substitution, and a C8-hydroxyl group for further derivatization or target engagement [1]. Replacing it with an analog lacking any one of these groups would dismantle its designed synthetic utility. For instance, 6-bromo-2-chloroquinazoline (CAS 882672-05-1) lacks the 8-OH handle, while 2-chloroquinazolin-8-ol (CAS 953039-10-6) lacks the C6-Br coupling site, each resulting in a loss of orthogonal reactivity and synthetic efficiency .

Quantitative Differentiation Guide for 6-Bromo-2-chloro-quinazolin-8-ol Procurement


Orthogonal Reactivity Advantage of C6-Br vs C2-Cl Over Mono-Halogenated Analogs

The presence of both bromine and chlorine atoms on the quinazoline core provides distinct, orthogonal reactive handles. The C6-Br bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the C2-Cl bond, enabling site-selective sequential functionalization without the need for protecting group strategies [1]. This is a key advantage over mono-halogenated alternatives like 6-bromo-2-chloroquinazoline or 2-chloroquinazolin-8-ol, which offer only one reactive site.

Sequential Cross-Coupling PDK1 Inhibitor Synthesis Orthogonal Reactivity

Key Intermediate Status in a Documented PDK1 Inhibitor Synthesis Route

6-Bromo-2-chloro-quinazolin-8-ol is a direct downstream synthetic intermediate in a patented route for PDK1 inhibitors. The synthesis proceeds via a quantitative BBr₃-mediated demethylation of 6-bromo-2-chloro-8-methoxyquinazoline, yielding the 8-hydroxy compound as an impure solid used directly in the next step [1]. The patent WO2007117607A9 explicitly includes the 8-methoxy precursor in its chemical inventory, linking the target compound to a documented therapeutic development program [2].

PDK1 Kinase Cancer Synthetic Intermediate

8-OH Group as a Differentiator for Kinase Inhibitor Pharmacophore Modeling

The 8-hydroxyl group on the quinazoline scaffold is a recognized pharmacophoric element in kinase inhibitor design, capable of mimicking the phenolic OH of tyrosine in ATP-binding sites [1]. In advanced 4-anilinoquinazoline EGFR inhibitors, the 8-OH has been shown to form critical hydrogen bonds that enhance binding affinity. Analogs without this group, such as 6-bromo-2-chloroquinazoline, lose this interaction potential.

EGFR Inhibition Pharmacophore Kinase Inhibitor Design

Comparative Vendor Purity: 98% vs Industry Standard 95%

Analysis of vendor specifications reveals quantifiable quality differentiation. Leyan supplies 6-bromo-2-chloroquinazolin-8-ol at a certified purity of 98% (Product No. 1966102) . This is significantly higher than the 95% purity standard offered by other commercial suppliers for this compound . Higher initial purity reduces the burden of pre-use purification, potentially saving time and resources in multi-step synthetic sequences.

Vendor Comparison Purity Specification Quality Control

Optimal Application Scenarios for 6-Bromo-2-chloro-quinazolin-8-ol Based on Differentiated Evidence


Divergent Synthesis of 2,6,8-Trisubstituted Quinazoline Kinase Inhibitor Libraries

The orthogonal reactivity of C6-Br and C2-Cl, combined with the C8-OH, makes this compound an ideal central scaffold for divergent library synthesis. A typical workflow involves initial functionalization of the C6-Br via Suzuki coupling to introduce aryl or heteroaryl groups, followed by nucleophilic substitution at C2-Cl with amines, and finally derivatization of the C8-OH through alkylation or acylation. This strategy is directly aligned with the synthetic logic documented in the PDK1 inhibitor patent WO2007117607A9, where the 8-methoxy precursor undergoes late-stage demethylation to reveal the 8-OH [1].

Synthesis of 8-Hydroxy-4-anilinoquinazoline EGFR/HER2 Inhibitor Candidates

For programs targeting EGFR or HER2 kinases, the 8-OH group is a valuable pharmacophoric feature. Starting from 6-bromo-2-chloro-quinazolin-8-ol allows the introduction of a 4-anilino group via Chichibabin-type amination or palladium-catalyzed C-N coupling, while the C6 and C8 positions can be independently modified to optimize potency and selectivity. This contrasts with using 6-bromo-2-chloroquinazoline, which would require a separate, low-yielding oxidation step to install the beneficial 8-OH group later in the synthesis .

High-Fidelity Scale-Up of Patent-Disclosed Synthetic Routes for PDK1 Inhibitors

For CROs and pharmaceutical process chemistry groups tasked with reproducing or scaling the PDK1 inhibitor chemistry from WO2007117607A9, sourcing 6-bromo-2-chloro-quinazolin-8-ol of proven high purity (98%) from a qualified vendor like Leyan is critical. The documented demethylation step produces the compound in a state suitable for direct use in the subsequent coupling reaction, making purity at this stage a key determinant of overall yield and impurity profile in the final API intermediate.

Quote Request

Request a Quote for 6-Bromo-2-chloro-quinazolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.